N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds, including triazolopyrimidines and pyridazines, which are noted for their potential antiasthmatic, insecticidal, anticancer, and antimicrobial properties. These compounds were synthesized through reactions involving specific precursors, showcasing the chemical versatility and potential pharmacological applications of such structures (Medwid et al., 1990); (Fadda et al., 2017).
Anticancer and Antimicrobial Activity : Another study focused on synthesizing N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolophthalazines, which were evaluated for their anticancer and antimicrobial activities. The compounds displayed significant inhibition activity against certain cancer cell lines, highlighting the therapeutic potential of such heterocyclic compounds (Kumar et al., 2019).
Pharmacological Properties
Medicinal Chemistry Applications : Heterocyclic compounds, particularly those incorporating the triazolo[4,3-b]pyridazine structure, have been identified for their significant pharmaceutical importance. Studies have elucidated the synthesis methods and conducted density functional theory (DFT) calculations to understand their stability and reactivity. Such compounds have been explored for various pharmacological activities, including antimicrobial and anti-inflammatory effects, further underscoring their importance in medicinal chemistry (Sallam et al., 2021).
Antibacterial and Antifungal Activities : The synthesis and evaluation of thienopyrimidine derivatives have also been reported, with certain derivatives exhibiting pronounced antimicrobial activity. These findings indicate the potential of heterocyclic compounds in developing new antibacterial and antifungal agents, which is crucial for addressing the rising challenge of drug-resistant microbial strains (Bhuiyan et al., 2006).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-3-30-17-8-5-15(6-9-17)22-26-25-19-10-11-21(27-28(19)22)31-13-20(29)24-16-7-4-14(2)18(23)12-16/h4-12H,3,13H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWBBLVYOMTFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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